1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane

Hydrophobicity Partition coefficient Mineral flotation

Researchers requiring regioselective radical fragmentation for diblock copolymer synthesis face limited options with symmetrical dixanthogens. CAS 143696-26-8 provides electronically distinct leaving groups: an O-ethyl xanthate moiety for chain extension and a hexanethioyl group for hydrophobic surface anchoring. • Enables A-B diblock copolymer preparation with orthogonal end-group functionality from a single precursor • LogP ~4.60 enhances selective adsorption on hydrophobic mineral surfaces in froth flotation • Distinct UV chromophores (241 nm, 286 nm) and HPLC retention time facilitate environmental monitoring Supplied with comprehensive QC documentation. Custom synthesis available for bulk orders.

Molecular Formula C9H16OS4
Molecular Weight 268.5 g/mol
CAS No. 143696-26-8
Cat. No. B12547589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane
CAS143696-26-8
Molecular FormulaC9H16OS4
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCCCCCC(=S)SSC(=S)OCC
InChIInChI=1S/C9H16OS4/c1-3-5-6-7-8(11)13-14-9(12)10-4-2/h3-7H2,1-2H3
InChIKeyDFHJRBCNHUWDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane


1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane (CAS 143696-26-8, molecular formula C₉H₁₆OS₄, exact mass 268.00800) is an unsymmetrical organic disulfide belonging to the dixanthogen class [REFS-1, REFS-2]. Structurally, it comprises an O-ethyl xanthate moiety linked via a disulfide bridge (−S−S−) to a hexanethioyl group, imparting a calculated LogP of ~4.60 that distinguishes it from common symmetrical diethyl dixanthogen (CAS 502-55-6, LogP ~3.2) . This mixed disulfide architecture enables differentiated reactivity in reversible addition−fragmentation chain-transfer (RAFT) polymerization and radical chemistry compared to symmetrical analogs [1].

Why Symmetrical Dixanthogens Cannot Replace This Unsymmetrical Disulfide


Generic substitution of 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane with symmetrical dixanthogens (e.g., diethyl dixanthogen, CAS 502‑55‑6) or simple alkyl disulfides fails in applications requiring regioselective radical fragmentation [1]. In symmetrical dixanthogens (ROC(S)S−S(S)COR′ where R = R′), both C−S bonds adjacent to the disulfide are electronically and sterically equivalent, yielding identical thiocarbonylthio radical intermediates upon homolysis. In contrast, the unsymmetrical architecture of CAS 143696-26-8—possessing an alkoxycarbonothioyl group on one side and a hexanethioyl group on the other—generates two electronically distinct leaving groups [2]. This asymmetry enables preferential radical generation at the more stabilized xanthate side while directing the hexanethioyl fragment toward chain-end functionalization, a regiochemical outcome unattainable with symmetrical dixanthogens [REFS-1, REFS-2].

Key Differentiators for Scientific Procurement


LogP and Hydrophobicity Comparison

The calculated LogP of 1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane is 4.60, significantly higher than the LogP of ~3.2 estimated for symmetrical diethyl dixanthogen (CAS 502-55-6, C₆H₁₀O₂S₄, MW 242.4) . This ~1.4 LogP unit increase corresponds to an approximately 25-fold greater partition into hydrophobic phases, consistent with the known structure−retention relationship where each additional methylene group in the alkyl chain increases LogP by ~0.5 units [1].

Hydrophobicity Partition coefficient Mineral flotation Solvent extraction Dixanthogen

Radical Leaving-Group Ability in RAFT/MADIX

In MADIX/RAFT polymerization, the effectiveness of a chain-transfer agent (CTA) depends critically on the relative stability of the radical leaving group (R-group). For S-alkyl-O-ethyl xanthates (RS(C=S)OEt), the order of R-group leaving ability follows tertiary > secondary > primary alkyl, with corresponding polydispersity indices (PDI) improving from ~2.0 to ~1.5 as R-group substitution increases [1]. The hexanethioyl group in CAS 143696-26-8, as a thioacyl moiety (R−C(=S)−), represents a distinct leaving-group class: thioacyl radicals are resonance-stabilized to a degree intermediate between primary alkyl and benzylic radicals, predicting a PDI in the range of 1.6–1.8 for vinyl ester polymerization based on class-level interpolation of published xanthate CTA performance data [1].

RAFT polymerization MADIX Radical fragmentation Chain-transfer agent Xanthate

Polar Surface Area and Non-Aqueous Solubility

1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane has a calculated topological polar surface area (TPSA) of 124.0 Ų and zero hydrogen-bond donors, compared to 141.2 Ų for symmetrical diethyl dixanthogen (CAS 502-55-6) . The lower TPSA arises from the replacement of one ethoxycarbonothioyl group (−O−C(=S)−S−) with a hexanethioyl group (−C(=S)−C₅H₁₁), which eliminates one ether oxygen. This structural difference reduces the compound's affinity for polar and protic solvents, favoring solubility in non-polar media such as hexane, toluene, and hydrocarbon monomers—a critical parameter for RAFT agent selection where solubility in the polymerization medium determines achievable molecular weight control [1].

Polar surface area Solubility parameter Non-aqueous polymerization RAFT agent design Dixanthogen

Regioselective Disulfide Bond Homolysis

The unsymmetrical disulfide bond in CAS 143696-26-8 (EtO−C(=S)−S−S−C(=S)−C₅H₁₁) is inherently polarized due to the differing electron-withdrawing character of the ethoxycarbonothioyl group versus the hexanethioyl group [1]. In the CSIRO RAFT patent literature, bis(thioacyl) disulfides with unsymmetrical substitution undergo preferential homolytic cleavage at the more electron-deficient sulfur atom, generating the more stabilized thiocarbonylthio radical as the dominant propagating species—a regioselectivity that cannot be achieved with symmetrical analogs [1]. For CAS 143696-26-8, the ethoxycarbonothioyl sulfur (adjacent to the electron-withdrawing −OEt group) is predicted to bear greater partial positive charge, directing radical formation toward the xanthate side while leaving the hexanethioyl fragment for chain-end incorporation. This regioselectivity, estimated at >70:30 based on electronic structure arguments for analogous acyl thioacyl disulfides, eliminates the statistical 50:50 mixture of propagating radicals that results from symmetrical dixanthogen homolysis [2].

Disulfide bond Homolysis Regioselectivity Thiyl radical Bis(thioacyl) disulfide

Procurement-Relevant Application Scenarios


Amphiphilic Block Copolymers with Differential End-Groups

When synthesizing A−B diblock copolymers where block A requires a hydrophilic xanthate-derived end-group and block B demands a hydrophobic hexanethioyl terminus for subsequent surface-anchoring or nanoparticle conjugation, the unsymmetrical architecture of CAS 143696-26-8 provides both functionalities from a single disulfide precursor [1]. The hexanethioyl group imparts a six-carbon alkyl tether for hydrophobic insertion into lipid bilayers or polymeric nanoparticle cores, while the xanthate-derived end enables further chain extension via MADIX polymerization of vinyl acetate or N-vinylpyrrolidone—a dual capability that symmetrical diethyl dixanthogen cannot provide [2].

Selective Sulfide Ore Flotation with Tailored Hydrophobicity

The elevated LogP of 4.60 compared to ~3.2 for standard ethyl dixanthogen collectors translates to stronger and more selective adsorption onto hydrophobic mineral surfaces such as chalcopyrite and molybdenite in froth flotation circuits [1]. The long hexanethioyl chain provides enhanced surface hydrophobicity once adsorbed, improving bubble-particle adhesion and mineral recovery. For operations processing complex sulfide ores where over-collection of gangue sulfides (e.g., pyrite) must be avoided, the differentiated adsorption kinetics of this unsymmetrical dixanthogen—arising from its larger molecular footprint and altered electron density distribution—offer a tunable selectivity window not achievable with shorter-chain symmetrical collectors [2].

Thioacyl-Functionalized Chain Ends for Click Chemistry

The hexanethioyl terminus (−C(=S)−C₅H₁₁) generated upon disulfide cleavage can serve as a thioacyl electrophile for subsequent nucleophilic addition or thiol-ene click reactions, enabling quantitative end-group transformation without affecting the xanthate-derived opposite chain end [1]. This orthogonal reactivity is particularly valuable for preparing polymers with fluorescent labels, biotin tags, or drug molecules at a single chain terminus. The use of symmetrical dixanthogens for this purpose would yield polymers with identical end-groups on both sides, precluding site-specific monofunctionalization [2].

HPLC Speciation of Xanthates in Industrial Effluents

In environmental monitoring of mining effluents, the distinct chromatographic retention of unsymmetrical dixanthogens on reverse-phase HPLC columns—eluting between symmetrical ethyl and hexyl dixanthogens—provides a diagnostic marker for mixed-collector flotation circuits [1]. The unique combination of UV absorption at 241 nm (ε ≈ 17,750 L mol⁻¹ cm⁻¹, characteristic of the O-alkyl xanthate chromophore) and 286 nm (ε ≈ 8,650 L mol⁻¹ cm⁻¹) [2] with a retention time shifted by approximately 4–6 minutes relative to symmetrical C2 and C6 dixanthogens enables unambiguous identification and quantification in complex environmental matrices.

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